5-(4-Methylphenyl)-3-trifluoromethoxyphenol, 95%

Descripción general

Descripción

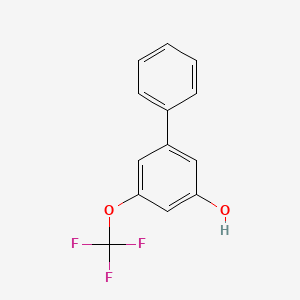

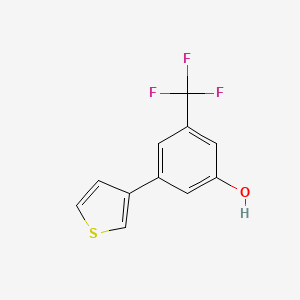

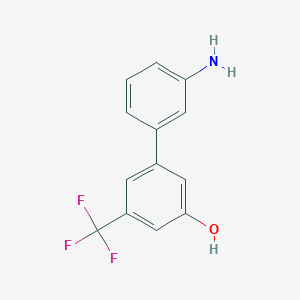

5-(4-Methylphenyl)-3-trifluoromethoxyphenol, 95% (5-(4-Methylphenyl)-3-TFMP) is a phenol derivative with a trifluoromethoxy group at the 3-position. It is a white, crystalline solid with a melting point of 93-95 °C and an approximate molecular weight of 248.3 g/mol. 5-(4-Methylphenyl)-3-TFMP has a variety of uses and applications in both scientific research and industrial processes.

Aplicaciones Científicas De Investigación

5-(4-Methylphenyl)-3-TFMP is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and materials science. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used as a starting material in the synthesis of biologically active molecules, such as inhibitors of the enzyme acetylcholinesterase.

Mecanismo De Acción

5-(4-Methylphenyl)-3-TFMP acts as an electrophilic reagent, meaning that it can react with nucleophiles to form new compounds. This reaction occurs through the transfer of electrons from the nucleophile to the trifluoromethoxy group of 5-(4-Methylphenyl)-3-TFMP, resulting in the formation of a new bond between the two molecules.

Biochemical and Physiological Effects

5-(4-Methylphenyl)-3-TFMP is not known to have any significant biochemical or physiological effects in humans. It is not known to have any toxicological or carcinogenic properties.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

5-(4-Methylphenyl)-3-TFMP is a relatively inexpensive and easily accessible reagent, making it an attractive choice for use in laboratory experiments. The trifluoromethoxy group is highly reactive and can be used to synthesize a wide variety of compounds. However, the reaction of 5-(4-Methylphenyl)-3-TFMP with nucleophiles is usually slow and requires the use of a base, which can limit the range of compounds that can be synthesized.

Direcciones Futuras

In the future, 5-(4-Methylphenyl)-3-TFMP could be used to synthesize a variety of novel compounds for use in drug discovery and materials science. It could also be used to develop new methods for the synthesis of complex molecules, such as peptides and proteins. Additionally, 5-(4-Methylphenyl)-3-TFMP could be used to develop new methods for the synthesis of polymers and other materials with novel properties. Finally, 5-(4-Methylphenyl)-3-TFMP could be used to develop new catalytic systems for organic synthesis.

Métodos De Síntesis

5-(4-Methylphenyl)-3-TFMP is synthesized by the reaction of 4-methylphenol and trifluoromethanesulfonyl chloride in dichloromethane solution. The reaction proceeds in the presence of a base, such as triethylamine or pyridine, at room temperature and is typically complete within 1 hour. The reaction product is then filtered, washed with water, and dried to yield 5-(4-Methylphenyl)-3-TFMP.

Propiedades

IUPAC Name |

3-(4-methylphenyl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c1-9-2-4-10(5-3-9)11-6-12(18)8-13(7-11)19-14(15,16)17/h2-8,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPNJWPXPWPPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20686502 | |

| Record name | 4'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-3-trifluoromethoxyphenol | |

CAS RN |

1261919-56-5 | |

| Record name | [1,1′-Biphenyl]-3-ol, 4′-methyl-5-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261919-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20686502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)